molecular formula C17H17N3OS B2917910 2-[(2,5-Dimethylphenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896323-58-3

2-[(2,5-Dimethylphenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one

Cat. No. B2917910
CAS RN: 896323-58-3
M. Wt: 311.4
InChI Key: CJKYIOGSYZRUCE-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethylphenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPT and is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

Molecular Dimensions and Aromatic Delocalization

Research by Insuasty et al. (2008) explored the molecular dimensions of various triazine derivatives, including those structurally related to 2-[(2,5-Dimethylphenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one. They found evidence for aromatic delocalization in the pyrazole rings of these compounds. This insight is crucial for understanding the chemical properties and potential applications of these molecules in various fields, including materials science and drug design (Insuasty et al., 2008).

Corrosion Inhibition

A study conducted by Singh et al. (2018) investigated the corrosion inhibition performance of triazine derivatives on mild steel in hydrochloric acid. They utilized various analytical techniques like gravimetric method, electrochemical impedance spectroscopy, and scanning electron microscopy to determine the efficacy of these compounds as corrosion inhibitors. This application is significant in industrial contexts where metal corrosion can be a costly issue (Singh et al., 2018).

Crystal Structure Analysis

Dolzhenko et al. (2008) examined the crystal structure of 7-Dimethylamino-2-phenyl-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, a compound closely related to this compound. They highlighted the planarity of the triazole[1,5-a][1,3,5]triazine core and the presence of weak intramolecular hydrogen bonds. Understanding these molecular structures aids in predicting and manipulating the chemical behavior of these compounds (Dolzhenko et al., 2008).

Synthesis and Characterization of Derivatives

Hwang et al. (2006) focused on the synthesis, molecular structure, and characterization of allylic derivatives of triazinones. Their work included NMR measurements and X-ray diffraction experiments. Such studies are foundational in developing new compounds with potential applications in various fields, including pharmaceuticals and materials science (Hwang et al., 2006).

Mechanism of Action

Target of Action

The primary targets of the compound “2-((2,5-dimethylbenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one” are currently unknown. This compound is a novel derivative of the pyrimido[1,2-a][1,3,5]triazin-6-one class

Mode of Action

It is known that the pyrimido[1,2-a][1,3,5]triazin-6-one derivatives have shown potential as selective anticancer agents . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The related pyrimido[1,2-a][1,3,5]triazin-6-one derivatives have been associated with anticancer properties , suggesting that they may interact with pathways involved in cell proliferation and apoptosis.

Result of Action

Related compounds in the pyrimido[1,2-a][1,3,5]triazin-6-one class have demonstrated potential as selective anticancer agents , suggesting that they may induce cell cycle arrest or apoptosis in cancer cells.

properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-11-4-6-13(3)14(8-11)10-22-16-18-15-7-5-12(2)9-20(15)17(21)19-16/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKYIOGSYZRUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC(=O)N3C=C(C=CC3=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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